molecular formula C16H24N2O2 B7923054 [3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid

[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7923054
M. Wt: 276.37 g/mol
InChI Key: FAJALQFXYIBLPZ-UHFFFAOYSA-N
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Description

[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation reactions are employed to attach the benzyl group to the nitrogen atom of the pyrrolidine ring.

    Attachment of the Isopropyl Group: Alkylation reactions are used to introduce the isopropyl group to the nitrogen atom.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, alcohols) are employed.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders and cancer.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its versatility makes it suitable for various applications, including the development of polymers and coatings.

Mechanism of Action

The mechanism of action of [3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Benzyl-amino)-pyrrolidin-1-yl]-acetic acid
  • [3-(Isopropyl-amino)-pyrrolidin-1-yl]-acetic acid
  • [3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-propionic acid

Uniqueness

What sets [3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid apart from similar compounds is its unique combination of functional groups. The presence of both benzyl and isopropyl groups on the pyrrolidine ring, along with the acetic acid moiety, provides a distinct chemical profile that can result in unique biological and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13(2)18(10-14-6-4-3-5-7-14)15-8-9-17(11-15)12-16(19)20/h3-7,13,15H,8-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJALQFXYIBLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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